Cyclobutyl 2-(piperidinomethyl)phenyl ketone

Übersicht

Beschreibung

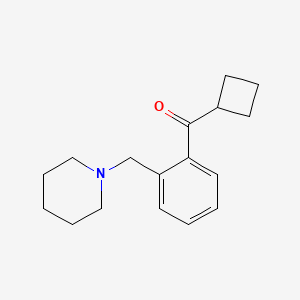

Cyclobutyl 2-(piperidinomethyl)phenyl ketone is an organic compound with the molecular formula C17H23NO and a molecular weight of 257.37 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to a phenyl ketone structure, with a piperidinomethyl substituent on the phenyl ring. It is used primarily in research and experimental applications.

Vorbereitungsmethoden

The synthesis of Cyclobutyl 2-(piperidinomethyl)phenyl ketone typically involves the reaction of cyclobutyl ketone with 2-(piperidinomethyl)phenyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Analyse Chemischer Reaktionen

Cyclobutyl 2-(piperidinomethyl)phenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert the ketone group to an alcohol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Analgesic Properties

Cyclobutyl 2-(piperidinomethyl)phenyl ketone has been investigated for its analgesic properties. Compounds with similar structures have shown efficacy in treating neuropathic pain and other types of neuralgia by acting as sodium channel inhibitors. For instance, drugs like Lidocaine and Carbamazepine, which share structural characteristics, are already used for pain management .

Anticancer Activity

Research indicates that cyclobutyl derivatives can exhibit anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been noted, suggesting potential use in targeted cancer therapies . The exploration of its pharmacological profile is ongoing, with studies aimed at understanding its mechanism of action against various cancer types.

Organic Synthesis

Reactivity and Synthesis

this compound can serve as a versatile intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives through reactions such as acylation and alkylation. It has been utilized to synthesize other complex organic molecules, demonstrating its utility in creating novel compounds for further research .

Synthesis of Lactones and Other Compounds

The compound can be employed in the synthesis of lactones and other cyclic compounds through reactions involving donor-acceptor cyclobutanes. Such reactions have shown promising yields and selectivity, making cyclobutyl derivatives valuable in synthetic organic chemistry .

Material Science

Polymer Chemistry

In material science, this compound may contribute to the development of new polymers with enhanced properties. Its structural characteristics can be exploited to create materials with specific mechanical or thermal properties, suitable for applications in coatings, adhesives, and other industrial products .

Data Table: Summary of Applications

Case Studies

-

Neuropathic Pain Management

A study exploring the analgesic effects of cyclobutyl derivatives highlighted their potential in treating chronic pain conditions. The findings indicated that these compounds could effectively modulate sodium channels similar to established analgesics like Lidocaine. -

Antitumor Activity

Research on cyclobutyl compounds revealed their ability to inhibit tumor growth in vitro. The mechanism involved the blockade of specific signaling pathways critical for cancer cell survival, suggesting a pathway for developing new cancer therapeutics. -

Synthesis of Novel Compounds

A recent publication documented the successful synthesis of a series of cyclobutyl derivatives from this compound, showcasing its role as a precursor in generating diverse chemical entities for pharmaceutical applications.

Wirkmechanismus

The mechanism of action of Cyclobutyl 2-(piperidinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .

Vergleich Mit ähnlichen Verbindungen

Cyclobutyl 2-(piperidinomethyl)phenyl ketone can be compared with other similar compounds, such as:

Cyclobutyl 2-(morpholinomethyl)phenyl ketone: Similar in structure but with a morpholine ring instead of a piperidine ring.

Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone: Contains a pyrrolidine ring instead of a piperidine ring.

Cyclobutyl 2-(azetidinomethyl)phenyl ketone: Features an azetidine ring instead of a piperidine ring.

Biologische Aktivität

Introduction

Cyclobutyl 2-(piperidinomethyl)phenyl ketone is a compound that falls within the category of Mannich bases, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its potential anticancer, antimicrobial, and neuropharmacological effects. The information is compiled from various research studies and reviews to present an authoritative perspective on its biological significance.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The compound can be represented as follows:

- Chemical Formula : CHN\O

- Molecular Weight : 232.33 g/mol

The presence of the cyclobutyl group and the piperidinomethyl moiety plays a crucial role in modulating the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Mannich bases, including derivatives similar to this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA topoisomerases, leading to apoptosis in cancer cells. For instance, certain Mannich bases have shown IC values in the micromolar range against prostate cancer cell lines (PC-3) .

Table 1: Cytotoxicity of Mannich Bases against Cancer Cell Lines

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | PC-3 | 8.2 - 32.1 |

| Mannich base A | MCF-7 | <2 |

| Mannich base B | HepG2 | 5.0 |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies suggest that related Mannich bases possess both antibacterial and antifungal activities.

- Antibacterial Effects : Certain derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .

- Antifungal Properties : The antifungal activity has been noted particularly against strains such as Candida albicans, indicating a broad spectrum of action.

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications, particularly as serotonin transporter inhibitors or histamine H3 antagonists.

- Serotonin Transporter Inhibition : Some studies have indicated that compounds within this class can inhibit serotonin transporters, which may have implications for treating mood disorders .

- Histamine H3 Antagonism : The dual action on serotonin and histamine receptors could provide therapeutic benefits in conditions like anxiety and depression.

Case Study 1: Anticancer Efficacy

A study evaluating a series of Mannich bases found that those with piperidine moieties exhibited enhanced cytotoxicity against resistant cancer cell lines. This compound was among the compounds tested, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Antimicrobial Screening

In a comparative study of various Mannich bases, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics .

Eigenschaften

IUPAC Name |

cyclobutyl-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c19-17(14-8-6-9-14)16-10-3-2-7-15(16)13-18-11-4-1-5-12-18/h2-3,7,10,14H,1,4-6,8-9,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTQFZWVQDEPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643621 | |

| Record name | Cyclobutyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-85-8 | |

| Record name | Cyclobutyl{2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.